3-Chloro-1-ethyl-5-methyl-1H-pyrazole 3-Chloro-1-ethyl-5-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16002583
InChI: InChI=1S/C6H9ClN2/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3
SMILES:
Molecular Formula: C6H9ClN2
Molecular Weight: 144.60 g/mol

3-Chloro-1-ethyl-5-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC16002583

Molecular Formula: C6H9ClN2

Molecular Weight: 144.60 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-1-ethyl-5-methyl-1H-pyrazole -

Specification

Molecular Formula C6H9ClN2
Molecular Weight 144.60 g/mol
IUPAC Name 3-chloro-1-ethyl-5-methylpyrazole
Standard InChI InChI=1S/C6H9ClN2/c1-3-9-5(2)4-6(7)8-9/h4H,3H2,1-2H3
Standard InChI Key CTRHJMJAPVWUEV-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=N1)Cl)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Chloro-1-ethyl-5-methyl-1H-pyrazole (CAS No. 1195637-10-5) belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The compound’s systematic name reflects the positions of its substituents: a chlorine atom at the 3-position, an ethyl group at the 1-position, and a methyl group at the 5-position . Its molecular structure is represented below:

ClNNCH2CH3CH3\begin{array}{ccc} & \text{Cl} & \\ \text{N} & \text{—} & \text{N} \\ & | & \\ \text{CH}_2\text{CH}_3 & & \text{CH}_3 \\ \end{array}

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H9ClN2\text{C}_6\text{H}_9\text{ClN}_2
Molecular Weight144.6021 g/mol
CAS Number1195637-10-5
MDL NumberMFCD26518920

The chlorine and alkyl substituents influence the compound’s electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets .

Synthesis and Manufacturing

Industrial-Scale Production Considerations

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The chlorine atom at the 3-position renders the compound susceptible to nucleophilic substitution reactions, where it may act as an electrophilic center. For instance, amines or thiols could displace the chlorine atom under basic conditions, forming new derivatives. The ethyl and methyl groups contribute to the compound’s lipophilicity, as indicated by a calculated LogP value of approximately 1.37 for structurally similar pyrazoles . This property enhances membrane permeability, a critical factor in drug design.

Biological Activity and Applications

Antineoplastic Activity

Chlorinated pyrazoles have shown promise in oncology research. A study on pyrazolotetrazine derivatives revealed that compounds with 2-chloroethyl substituents demonstrated significant antineoplastic activity in animal models, whereas methyl-substituted analogs were inactive . This highlights the critical role of halogen substituents in biological activity, positioning 3-chloro-1-ethyl-5-methyl-1H-pyrazole as a candidate for anticancer drug development.

Agrochemical Applications

In agrochemistry, pyrazole derivatives are utilized as herbicides and pesticides. The chlorine atom enhances bioactivity by interfering with enzymatic processes in pests, while alkyl groups improve environmental stability. Field trials would be necessary to evaluate the compound’s efficacy in crop protection.

Comparison with Structural Analogs

Table 2: Structural and Functional Comparison of Pyrazole Derivatives

CompoundMolecular FormulaSubstituentsKey Applications
3-Chloro-1-ethyl-5-methyl-1H-pyrazoleC6H9ClN2\text{C}_6\text{H}_9\text{ClN}_2Cl, C2 _2H5 _5, CH3 _3Drug discovery
3-Chloro-5-methyl-1H-pyrazoleC4H5ClN2\text{C}_4\text{H}_5\text{ClN}_2Cl, CH3 _3Chemical intermediate
Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylateC7H9ClN2O2\text{C}_7\text{H}_9\text{ClN}_2\text{O}_2Cl, CH3 _3, COOEtMedicinal chemistry

The ethyl group in 3-chloro-1-ethyl-5-methyl-1H-pyrazole increases steric bulk compared to methyl-substituted analogs, potentially altering binding affinities in biological systems .

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